molecular formula C12H15IN2O3 B14855787 Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate

Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate

Cat. No.: B14855787
M. Wt: 362.16 g/mol
InChI Key: IOMHCWLDHBKKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15IN2O3 and a molecular weight of 362.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and an iodopyridine moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15IN2O3

Molecular Weight

362.16 g/mol

IUPAC Name

tert-butyl N-[(6-formyl-4-iodopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17)

InChI Key

IOMHCWLDHBKKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common method includes the iodination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. For instance, in coupling reactions, the iodopyridine moiety interacts with palladium catalysts to form new carbon-carbon bonds . The formyl group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-formyl-4-iodopyridin-2-YL)methylcarbamate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in organic synthesis. The presence of both a formyl and an iodopyridine moiety allows for diverse chemical transformations and coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.